molecular formula C9H12BrNO3S B1228699 Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide CAS No. 28611-73-6

Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide

Cat. No.: B1228699
CAS No.: 28611-73-6
M. Wt: 294.17 g/mol
InChI Key: VEGVMTIJKACZGO-UHFFFAOYSA-N
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Description

Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C9H12BrNO3S and its molecular weight is 294.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Water-Soluble Protein Reagents

Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, including the bromide variant, have been synthesized for use as water-soluble protein reagents. These salts selectively modify tryptophan and cysteine in amino acids when added to aqueous solutions. They have been utilized in studying the reactivity of tryptophan with sulfonium chloride in various compounds, such as N-acetyltryptophan, glycyltryptophan, and tryptophanylglycine, and their reactions with enzymes like chymotrypsin (Horton & Tucker, 1970).

Interaction with Tryptophan Ethyl Ester

The interaction of dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide with L-tryptophan ethyl ester has been studied, producing diastereomeric monosubstitution products. This reaction demonstrates the potential of these salts in introducing the 2-hydroxy-5-nitrobenzyl reporter grouping into the indole nucleus of tryptophyl residues in proteins (Tucker, Wang, & Horton, 1971).

Quantitative Analysis of Modified Tryptophan

A study reports that tryptophan modified with this compound is stable under conditions of acid hydrolysis. This finding allows for the quantitative determination of the number of tryptophans modified by such reagents, useful in understanding the modifications in proteins like hen lysozyme (Borders, Jorkasky, & Pearson, 1972).

Binding to Glutathione S-Transferases

The compound dimethyl(2-hydroxyl-5-nitrobenzyl)sulfonium bromide, and its derivative 2-hydroxy-5-nitrobenzyl alcohol, bind to glutathione S-transferases. This binding results in quenching of intrinsic fluorescence due to Trp-21 but does not affect the catalytic activity, indicating specific binding sites in the enzyme (McCarthy, Farmer, & Sheehan, 1996).

Impact on Antithrombin III

This compound has been used to modify a single tryptophan residue in antithrombin III, leading to significant findings in the understanding of heparin binding and the inhibition of thrombin. This modification affects heparin-dependent acceleration and mucopolysaccharide binding, contributing to insights into the molecular mechanism of antithrombin III (Blackburn et al., 1984).

Safety and Hazards

Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It can cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

Mechanism of Action

Target of Action

It has been used in research involving antithrombins , suggesting potential interactions with these proteins.

Mode of Action

In studies involving antithrombins, it was used as a reagent for modification , implying that it may interact with these proteins and alter their function.

Result of Action

Its use as a reagent in studies involving antithrombins suggests it may have an impact on the function of these proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide. It should be stored in a cool place, with the container kept tightly closed, in a dry and well-ventilated area . It is also important to avoid direct contact with the compound and wear appropriate protective equipment when handling it .

Biochemical Analysis

Biochemical Properties

Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide plays a significant role in biochemical reactions, particularly in the modification of proteins. For instance, it has been used to modify tryptophan residues in proteins such as antithrombin and myosin subfragment-1 . This modification can lead to changes in the protein’s activity and interactions. For example, the modification of antithrombin with this compound resulted in a 500-fold reduction in the heparin-dependent acceleration of thrombin-antithrombin interactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of tryptophan residues in proteins can alter their function and interactions, leading to changes in cellular processes . Additionally, this compound has been used to study the inactivation of nucleoside transporters in human erythrocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific amino acid residues in proteins. This compound can modify tryptophan residues, leading to changes in the protein’s structure and function . For example, the modification of tryptophan residues in antithrombin and myosin subfragment-1 can result in significant changes in their activity and interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the modification of proteins with this compound can lead to changes in their activity and interactions over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher doses of this compound can lead to toxic or adverse effects, while lower doses may have minimal impact on cellular function . For example, the modification of tryptophan residues in proteins can be dose-dependent, with higher doses leading to more significant changes in protein activity and interactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . For instance, the modification of nucleoside transporters in human erythrocytes by this compound can influence metabolic pathways related to nucleoside transport and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, the modification of proteins with this compound can influence their transport and distribution within cells .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the modification of tryptophan residues in proteins can influence their localization within cells, affecting their activity and interactions .

Properties

IUPAC Name

(2-hydroxy-5-nitrophenyl)methyl-dimethylsulfanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S.BrH/c1-14(2)6-7-5-8(10(12)13)3-4-9(7)11;/h3-5H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGVMTIJKACZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CC1=C(C=CC(=C1)[N+](=O)[O-])O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885437
Record name Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28611-73-6
Record name Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28611-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028611736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1)
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Record name Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxy-5-nitrobenzyl)dimethylsulphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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